molecular formula C12H20F2N2O B1481016 (3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098032-89-2

(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1481016
CAS RN: 2098032-89-2
M. Wt: 246.3 g/mol
InChI Key: QFRQNCUUQWNVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as DFPM, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One study explores the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor, which progressed to phase 3 for the treatment of type 2 diabetes. The compound was examined in rats, dogs, and humans, revealing insights into its absorption, distribution, metabolism, and excretion patterns (Sharma et al., 2012).

Synthesis of Novel Compounds

Research on synthesizing heterocycles containing both piperidine and pyridine rings addresses challenges in efficient synthesis processes. A study reported a simple and efficient method for synthesizing a compound with structural similarities, highlighting potential applications in organic synthesis (Zhang et al., 2020). Another study focused on the synthesis and structural characterization of a side product in benzothiazinone synthesis, contributing to the development of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for antimicrobial activity highlight the potential therapeutic applications of novel synthetic compounds. These derivatives showed variable and modest activity against tested bacterial and fungal strains, suggesting a path forward for further research in antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRQNCUUQWNVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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